4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride
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Overview
Description
4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride is a complex organic compound with a molecular formula of C19H16N6O4. It is a derivative of benzoic acid and pteridine, featuring a carboxylic acid group and multiple amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride typically involves multiple steps, starting with the preparation of the pteridine core. The reaction conditions often require the use of strong bases and acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Pteridine derivatives: Other pteridine-based compounds with similar structures and biological activities.
Benzoic acid derivatives: Compounds containing benzoic acid moieties with varying substituents.
Properties
IUPAC Name |
4-[2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4.ClH/c1-2-7-19(17(28)29,11-5-3-10(4-6-11)16(26)27)8-12-9-22-15-13(23-12)14(20)24-18(21)25-15;/h1,3-6,9H,7-8H2,(H,26,27)(H,28,29)(H4,20,21,22,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWPDMLJHHLDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)(C3=CC=C(C=C3)C(=O)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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